molecular formula C22H20F3N3O5 B2360361 3-Benzyl-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate CAS No. 1396851-30-1

3-Benzyl-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

Cat. No. B2360361
CAS RN: 1396851-30-1
M. Wt: 463.413
InChI Key: WLRTUGKXZUZZCJ-UHFFFAOYSA-N
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Description

3-Benzyl-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Scale-Up

  • Efficient Scale-Up Synthesis : An efficient scale-up synthesis method for compounds similar to 3-Benzyl-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate has been reported. This includes processes like regioselective cycloaddition and chemo-selective hydrolysis, enhancing the synthesis efficiency for preclinical toxicological studies (Hou et al., 2016).

Pesticidal Activities

  • Pesticidal Activities : The compound's structure is closely related to novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety, which have demonstrated excellent insecticidal and fungicidal activities against various pests and fungi (Liu et al., 2021).

Biological Activity Studies

  • Biological Activity : Similar compounds have been synthesized to study their biological activity. For example, compounds with similar structures have been investigated for their activity against human cytomegalovirus and leukemic cells, although no significant activity was noted in these cases (Berry et al., 1994).

Medicinal Chemistry Applications

  • Medicinal Chemistry : The compound's structure is relevant in medicinal chemistry, particularly in the synthesis of 1,2,4-oxadiazoles used for their potential biological properties (Hemming et al., 2013).

Antimicrobial Screening

  • Antimicrobial Properties : Similar compounds, particularly oxadiazole and azetidinone derivatives, have been synthesized and screened for their antimicrobial activity against various bacterial and fungal strains (Desai & Dodiya, 2014).

Supramolecular Chemistry

  • Binding Interactions : Studies have investigated the binding interactions of similar 1,2,4-oxadiazol-5-ones with imidazoline bases, showing their potential in supramolecular chemistry applications (Reichert et al., 2001).

Corrosion Inhibition

  • Corrosion Inhibition : Derivatives of 1,3,4-oxadiazole have been studied for their corrosion inhibition properties, indicating potential industrial applications in protecting metals against corrosion (Ammal et al., 2018).

Antitumor Activity

  • Antitumor Potential : Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives have been designed and studied for their potential antitumor activity, demonstrating the relevance of such compounds in cancer research (Maftei et al., 2016).

properties

IUPAC Name

3-benzyl-5-[1-[[3-(trifluoromethyl)phenyl]methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O.C2H2O4/c21-20(22,23)17-8-4-7-15(9-17)11-26-12-16(13-26)19-24-18(25-27-19)10-14-5-2-1-3-6-14;3-1(4)2(5)6/h1-9,16H,10-13H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRTUGKXZUZZCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CC=C2)C(F)(F)F)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

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